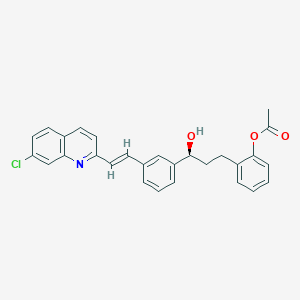
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an indole moiety with an aldehyde functional group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the chloro and nitro substituents on the phenyl ring. The final step involves the formylation of the indole ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted indole derivatives.
Reduction: Formation of 2-(4-Chloro-3-aminophenyl)-1H-indole-3-carbaldehyde.
Oxidation: Formation of 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carboxylic acid.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Shares the chloro and nitro substituents but lacks the indole and aldehyde groups.
2-(4-Chloro-3-nitrophenyl)-1H-indole: Similar structure but without the aldehyde group.
4-Chloro-3-nitrobenzaldehyde: Contains the chloro and nitro groups with an aldehyde but lacks the indole moiety.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde is unique due to the combination of the indole core with the chloro, nitro, and aldehyde functional groups. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Properties
CAS No. |
918482-43-6 |
|---|---|
Molecular Formula |
C15H9ClN2O3 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-6-5-9(7-14(12)18(20)21)15-11(8-19)10-3-1-2-4-13(10)17-15/h1-8,17H |
InChI Key |
KZTZJWKGGRNBAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate](/img/structure/B12915804.png)

![3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12915807.png)
![2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12915814.png)


![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)
![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)

![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)



